N-Acetyl-L-cysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G IN 5 ML WATER, 4 ML ALC; PRACTICALLY INSOL IN CHLOROFORM & ETHER

Soluble in water, alcohol, hot isopropyl alcohol, methyl acetate, and ethyl acetate

Synonyms

Canonical SMILES

Isomeric SMILES

N-Acetyl-L-cysteine is a derivative of the amino acid cysteine, characterized by an acetyl group attached to its nitrogen atom. This compound is recognized for its role as a precursor to glutathione, a critical antioxidant in the body, and is employed in various therapeutic applications. N-Acetyl-L-cysteine is known for its mucolytic properties, helping to break down mucus in conditions such as chronic bronchitis and cystic fibrosis. Additionally, it serves as an antidote for acetaminophen poisoning by replenishing glutathione levels in the liver, thus preventing liver damage .

- Mucolytic Effect: NAC breaks down disulfide bonds in mucus, making it thinner and easier to expel from the airways. This is beneficial in treating respiratory conditions like chronic obstructive pulmonary disease (COPD) and bronchitis.

- Antioxidant Activity: NAC serves as a precursor for glutathione, a vital cellular antioxidant that protects against free radical damage.

- Generally Safe: NAC is considered safe for most adults when used at recommended doses.

- Side Effects: Mild side effects like nausea, vomiting, and diarrhea may occur.

- Contraindications: People with asthma or a history of stomach ulcers should consult a healthcare professional before using NAC.

Mucolytic Agent and Antioxidant Defense

One of the most established uses of NAC in research is as a mucolytic agent. It works by breaking down the disulfide bonds in mucus, making it thinner and easier to clear from the airways. This property makes it valuable for studying and treating respiratory conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Furthermore, NAC acts as a potent antioxidant by raising the levels of glutathione (GSH) within cells . GSH is a crucial molecule involved in detoxifying harmful free radicals and protecting cells from oxidative stress. This makes NAC a valuable research tool for investigating diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and certain types of cancer .

Potential Therapeutic Applications

Beyond its established roles, NAC is being explored for its potential therapeutic effects in various areas:

- Neuropsychiatric disorders: Studies suggest NAC may have potential benefits in managing conditions like depression, schizophrenia, and bipolar disorder, possibly due to its ability to modulate glutamate, a key neurotransmitter .

- Chronic kidney disease: Research suggests NAC may help protect kidney function in individuals with chronic kidney disease .

- Polycystic ovary syndrome (PCOS): Studies indicate NAC may improve fertility outcomes in women with PCOS by improving both ovulation and pregnancy rates .

Research Limitations and Future Directions

While NAC holds promise in various research areas, limitations exist. The optimal dosage and delivery methods for specific applications require further investigation. Additionally, more research is required to fully understand the mechanisms by which NAC exerts its effects in different contexts .

- Oxidation: N-Acetyl-L-cysteine can undergo oxidation to form disulfides or sulfinic acids. For instance, when reacted with iodate, it forms disulfide N-acetyl cysteine .

- Complex Formation: It reacts with metal ions like copper(II) to form stable complexes that can exhibit catalytic activity .

- Michael Addition: The thiol group can engage in Michael addition reactions with α,β-unsaturated carbonyl compounds, effectively detoxifying reactive aldehydes .

N-Acetyl-L-cysteine exhibits significant biological activity:

- Antioxidant Properties: It acts as a fast-acting antioxidant by increasing intracellular levels of glutathione and generating hydrogen sulfide, which has cytoprotective effects .

- Detoxification: The compound aids in detoxifying harmful substances and heavy metals by forming stable complexes that prevent cellular uptake of toxins .

- Mucolytic Action: By breaking disulfide bonds in mucus proteins, N-Acetyl-L-cysteine enhances mucus clearance in respiratory diseases .

N-Acetyl-L-cysteine can be synthesized through various methods:

- Acetylation of Cysteine: The most common method involves acetylating cysteine using acetic anhydride or acetyl chloride.

- Chemical Synthesis: Alternative synthetic routes may involve the use of protecting groups and subsequent deprotection steps to yield pure N-Acetyl-L-cysteine.

- Biotechnological Approaches: Some studies explore microbial fermentation processes for producing N-Acetyl-L-cysteine from natural sources .

N-Acetyl-L-cysteine has diverse applications across various fields:

- Medical Uses: It is utilized in treating acetaminophen overdose, chronic obstructive pulmonary disease, and as a mucolytic agent.

- Nutritional Supplement: Often marketed as a dietary supplement for its antioxidant benefits.

- Cosmetic Industry: Used in formulations aimed at skin health due to its antioxidant properties.

Research on N-Acetyl-L-cysteine interactions reveals:

- Reactive Oxygen Species: Although it reacts slowly with superoxide and hydrogen peroxide, it plays a crucial role in reducing oxidative stress indirectly by enhancing glutathione levels .

- Metal Ions: Studies show that N-Acetyl-L-cysteine can chelate metal ions like lead and cadmium, reducing their toxicity .

- Drug Interactions: It may influence the pharmacokinetics of certain drugs by altering their metabolism or excretion pathways.

Several compounds share structural or functional similarities with N-Acetyl-L-cysteine. Here are some notable examples:

| Compound | Similarities | Unique Features |

|---|---|---|

| Cysteine | Precursor to glutathione | Directly involved in protein synthesis |

| Glutathione | Antioxidant properties | Tripeptide structure; more complex than N-Acetyl-L-cysteine |

| Taurine | Contains sulfur; involved in detoxification | Amino sulfonic acid; different metabolic pathways |

| Alpha-lipoic acid | Antioxidant effects | Functions as a cofactor in mitochondrial energy metabolism |

| Acetylcysteine | Structural similarity | Less commonly used; primarily explored for niche applications |

N-Acetyl-L-cysteine stands out due to its unique mechanism of action involving the generation of hydrogen sulfide and persulfides, which contribute significantly to its antioxidant capabilities and therapeutic effects .

Molecular Characteristics

Structural Formula and Representation (C5H9NO3S)

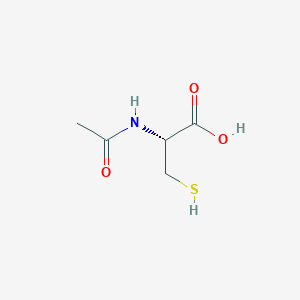

N-Acetyl-L-cysteine possesses the molecular formula C5H9NO3S, representing a modified amino acid structure derived from the natural amino acid L-cysteine [1] [2]. The compound maintains a molecular weight of 163.19 grams per mole, with a monoisotopic mass of 163.030314 atomic mass units [2] [3]. The chemical structure consists of five carbon atoms, nine hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom arranged in a specific three-dimensional configuration [4] [7].

The structural representation reveals N-Acetyl-L-cysteine as an acetylated derivative where an acetyl group (-COCH3) is attached to the amino nitrogen of L-cysteine [1] [6]. This modification significantly alters the chemical properties compared to the parent amino acid, particularly affecting solubility and bioavailability characteristics [6] [8]. The compound's SMILES notation is represented as CC(=O)NC(CS)C(O)=O, providing a standardized chemical notation for computational applications [7].

| Parameter | Value |

|---|---|

| Molecular Formula | C5H9NO3S |

| Molecular Weight | 163.19 g/mol |

| IUPAC Name | (2R)-2-acetamido-3-sulfanylpropanoic acid |

| CAS Registry Number | 616-91-1 |

| Structure Description | Acetylated derivative of L-cysteine with sulfhydryl and acetyl-amino groups |

Stereochemistry and Configuration (2R)-2-acetamido-3-sulfanylpropanoic acid

The stereochemical configuration of N-Acetyl-L-cysteine follows the (2R)-2-acetamido-3-sulfanylpropanoic acid designation, indicating the specific three-dimensional arrangement of atoms around the chiral center [1] [2]. The compound contains one defined stereocenter, which determines its optical activity and biological properties [2] [9]. The R-configuration at the alpha carbon maintains the same stereochemical orientation as the parent L-cysteine amino acid [3] [9].

The stereochemical integrity of N-Acetyl-L-cysteine is crucial for its chemical reactivity and interaction with biological systems [16] [17]. The specific orientation of functional groups around the chiral center influences the compound's ability to participate in thiol-disulfide exchange reactions and metal coordination processes [16] [25]. Spectroscopic analysis confirms the maintenance of stereochemical purity, with specific rotation values ranging from +21.0° to +27.0° in aqueous solutions [14].

Functional Groups: Sulfhydryl (-SH) and Acetyl-amino Groups

N-Acetyl-L-cysteine contains two primary functional groups that define its chemical behavior: the sulfhydryl group (-SH) and the acetyl-amino group (-NHCOCH3) [1] [6]. The sulfhydryl group represents the most chemically reactive component of the molecule, capable of participating in oxidation-reduction reactions and forming disulfide bonds [22] [24]. This thiol functionality enables the compound to act as a nucleophile in various chemical reactions [24] [26].

The acetyl-amino group consists of an acetyl moiety (CH3CO-) linked to the amino nitrogen, which distinguishes N-Acetyl-L-cysteine from free cysteine [6] [22]. This acetylation protects the amino group from protonation under physiological conditions and enhances the compound's stability [6] [17]. The acetyl group also influences the pKa values of other functional groups within the molecule, particularly affecting the acidity of the sulfhydryl group [16] [17].

Physicochemical Properties

Molecular Weight (163.19 g/mol) and Physical State

N-Acetyl-L-cysteine exhibits a precise molecular weight of 163.19 grams per mole, with slight variations reported in different sources ranging from 163.191 to 163.197 g/mol depending on measurement precision [2] [4] [8]. At standard temperature and pressure conditions (20°C), the compound exists as a solid crystalline powder with characteristic white coloration [4] [10]. The physical appearance consists of well-defined crystals or crystalline powder particles with consistent morphological properties [7] [10].

The bulk density of N-Acetyl-L-cysteine measures approximately 730 kilograms per cubic meter, indicating a relatively dense solid structure [4]. The compound demonstrates stability under normal storage conditions when maintained as a dry solid, with degradation primarily occurring in aqueous solutions or under specific stress conditions [20] [23]. The crystalline structure contributes to the compound's handling characteristics and formulation properties in various applications [10] [14].

| Property | Value |

|---|---|

| Physical State (20°C) | Solid (crystalline powder) |

| Color | White |

| Odor | Slight acetic acid odor |

| Melting Point | 106-108°C |

| pH (aqueous solution) | 2.0-2.75 (100 g/L in H2O) |

| Bulk Density | 730 kg/m³ |

| Solubility in Water | 100 mg/mL (with heating) |

| Solubility in Ethanol | ~50 mg/mL |

| Solubility in DMSO | ~50 mg/mL |

Melting Point (106-108°C) and Thermal Characteristics

The melting point of N-Acetyl-L-cysteine occurs within the range of 106-108°C, representing a well-defined thermal transition characteristic [4] [10] [14]. Some analytical specifications report slightly higher melting point ranges of 108-110°C, reflecting variations in measurement conditions and sample purity [10] [14]. The narrow melting point range indicates good chemical purity and crystalline homogeneity of the compound [7] [10].

Thermal analysis reveals that N-Acetyl-L-cysteine undergoes specific degradation pathways when subjected to elevated temperatures [23]. Under thermal stress conditions at 100°C, the compound exhibits decomposition with the removal of carbon dioxide groups, resulting in degradation products with reduced molecular weight [23]. The thermal stability characteristics make N-Acetyl-L-cysteine suitable for various processing conditions while requiring careful temperature control during manufacturing and storage [10] [20].

Solubility Profile in Various Solvents

N-Acetyl-L-cysteine demonstrates distinct solubility characteristics across different solvent systems, with water representing the primary dissolution medium [4] [11]. In aqueous solutions, the solubility reaches approximately 100 milligrams per milliliter when heating is applied, indicating moderate hydrophilicity [4] [10]. At room temperature, the aqueous solubility decreases to approximately 10 milligrams per milliliter, reflecting temperature-dependent dissolution behavior [10].

Organic solvent solubility studies reveal that N-Acetyl-L-cysteine dissolves readily in polar organic solvents including ethanol, dimethyl sulfoxide, and dimethyl formamide at concentrations of approximately 50 milligrams per milliliter [11] [4]. The compound shows good solubility in methanol and demonstrates partial solubility in hot isopropyl alcohol, methyl acetate, and ethyl acetate [4]. Conversely, N-Acetyl-L-cysteine remains insoluble in non-polar solvents such as chloroform and diethyl ether, reflecting its polar chemical nature [4].

pH Characteristics in Aqueous Solution (pH 2-2.75)

Aqueous solutions of N-Acetyl-L-cysteine exhibit distinctly acidic characteristics, with pH values ranging from 2.0 to 2.75 when prepared at concentrations of 100 grams per liter [4] [10]. The acidic nature results from the ionization of the carboxyl group and the overall molecular structure [12] [16]. At lower concentrations, the pH values may vary slightly, with some specifications reporting ranges of 1.5 to 2.5 for specific preparation conditions [10] [14].

The pH-dependent behavior of N-Acetyl-L-cysteine solutions significantly influences the compound's chemical reactivity and stability [12] [16]. Research demonstrates that pH values below the pKa of functional groups affect the protonation state and consequently the biological activity [12] [17]. The acidic pH characteristics also impact the compound's interaction with other molecules and its stability in various formulation matrices [12] [20].

Chemical Reactivity

Acid-Base Properties and Protonation Equilibria

N-Acetyl-L-cysteine exhibits complex acid-base behavior due to the presence of multiple ionizable functional groups [16] [17]. The compound undergoes sequential protonation and deprotonation reactions involving the carboxyl group and the sulfhydryl group [16] [18]. The protonation equilibria can be described through two distinct dissociation processes, with the fully protonated species H2L transitioning through the monoprotonated HL- form to the fully deprotonated L2- species [16] [17].

The distribution of ionic species varies significantly with pH, with the diprotonated H2L species predominating at pH values below 4.5 [25]. The monoprotonated HL- species reaches maximum concentration around pH 3 and remains the predominant form between pH 4 and 9, covering the range of most natural aqueous systems [25]. The free L2- species begins forming at pH 8.0 and reaches 50% formation at approximately pH 9-10, depending on temperature conditions [25].

pKa Values (COOH: 3.14; SH: 9.43)

Precise determination of pKa values for N-Acetyl-L-cysteine reveals two distinct ionization constants corresponding to different functional groups [16] [17] [18]. The carboxyl group exhibits a pKa value of 3.14 ± 0.05, measured under standardized potentiometric conditions with ionic strength of 0.16 mol·dm⁻³ sodium nitrate at 298.15 K [16] [18]. The sulfhydryl group demonstrates a significantly higher pKa value of 9.43 ± 0.07 under identical experimental conditions [16] [18].

Comparative analysis with literature values shows excellent agreement, with reported carboxyl pKa values ranging from 3.03 to 3.08 and sulfhydryl pKa values from 9.51 to 9.62 across different experimental conditions [16] [18]. The pKa values are influenced by solvent composition, with organic co-solvents generally decreasing both ionization constants [16]. Temperature effects also modify the pKa values, with higher temperatures generally favoring dissociation of both functional groups [25].

| Functional Group | pKa Value | Reference Conditions |

|---|---|---|

| Carboxyl (-COOH) | 3.14 ± 0.05 | Potentiometric, I = 0.16 mol·dm⁻³ NaNO₃, T = 298.15 K |

| Sulfhydryl (-SH) | 9.43 ± 0.07 | Potentiometric, I = 0.16 mol·dm⁻³ NaNO₃, T = 298.15 K |

Redox Properties and Free Radical Interactions

N-Acetyl-L-cysteine demonstrates significant redox activity through its sulfhydryl functional group, which can participate in both oxidation and reduction reactions [22] [26] [27]. The compound acts as a reducing agent by donating electrons from the thiol group, forming disulfide bonds in the process [22] [24]. The redox potential and reaction kinetics depend on the pH of the solution, with the thiolate anion (RS-) showing greater reactivity than the protonated thiol form [27].

Free radical scavenging studies reveal that N-Acetyl-L-cysteine reacts rapidly with hydroxyl radicals (- OH), nitrogen dioxide (- NO2), carbon trioxide ion radicals (CO3- -), and thiyl radicals [22] [19]. The reaction rates with superoxide anion radicals (O2- -), hydrogen peroxide, and peroxynitrite are significantly slower [22] [27]. The compound's antioxidant activity involves both direct radical scavenging and indirect mechanisms through thiol-disulfide exchange reactions [19] [26].

Stability Parameters in Various Media

Stability studies of N-Acetyl-L-cysteine reveal distinct degradation patterns depending on environmental conditions [20] [23]. Under ambient temperature conditions (25°C), the compound remains stable for approximately 60 hours, with degradation becoming significant after 72 hours [20]. Refrigerated storage at 5°C extends stability to 8 days, with gradual formation of dimeric products representing the primary degradation pathway [20].

Chemical stress testing demonstrates specific degradation mechanisms under different conditions [23]. Basic conditions (pH >7) promote cleavage of the acetamide group, producing degradation products with molecular weights around 103 atomic mass units [23]. Acidic stress conditions facilitate removal of the acetyl group through N-C bond cleavage, forming cysteine as the major degradation product [23]. Oxidative conditions in the presence of hydrogen peroxide accelerate dimer formation by approximately six-fold compared to normal storage conditions [20] [23].

| Storage Condition | Stability Duration | Major Degradation Product |

|---|---|---|

| Room Temperature (25°C) | Stable for 60 hours | N-Acetyl-L-cysteine dimer |

| Refrigerated (5°C) | Stable for 8 days | N-Acetyl-L-cysteine dimer |

| Basic Conditions (pH >7) | Acetamide group breaks away | Compound with m/z 103 |

| Acidic Conditions (pH <3) | Removal of acetyl group forming cysteine | Cysteine (m/z 121) |

| Oxidative Conditions (H₂O₂ 0.3%) | Formation of dimers (6-fold increase) | N-Acetyl-L-cysteine dimer |

Acetylation of L-Cysteine with Acetic Anhydride

The most widely employed traditional method for N-Acetyl-L-cysteine synthesis involves the direct acetylation of L-cysteine using acetic anhydride as the acetylating agent. This reaction proceeds through nucleophilic acyl substitution, where the amino group of L-cysteine attacks the carbonyl carbon of acetic anhydride [1] [2].

The reaction is typically conducted in aqueous solution under controlled pH conditions. The optimal temperature range is maintained between 50-70°C, with pH values of 8-11 being most favorable for the reaction [1]. The process involves dissolving L-cysteine hydrochloride monohydrate in water at concentrations of 50-60% by weight, followed by pH adjustment using sodium hydroxide solution [1].

The acetylation reaction demonstrates high efficiency when acetic anhydride is added slowly to prevent excessive heat generation. The weight ratio of L-cysteine hydrochloride to acetic anhydride typically ranges from 1:1 to 1:2, with 1:1.5 being optimal for industrial applications [1]. Reaction times vary from 0.5 to 2 hours, depending on the specific conditions employed [1].

| Parameter | Optimal Range | Industrial Standard |

|---|---|---|

| Temperature | 50-70°C | 60°C |

| pH | 8-11 | 10 |

| Reaction Time | 0.5-2 hours | 1 hour |

| Substrate Concentration | 50-60% w/w | 50% w/w |

| Yield | 90-95% | 85-90% |

Catalyst Systems and Reaction Conditions

The acetylation process benefits from specific catalyst systems and carefully controlled reaction conditions. Sodium hydroxide serves as both a pH regulator and a mild catalyst, facilitating the deprotonation of the amino group and enhancing its nucleophilicity [1]. The reaction proceeds more efficiently under basic conditions, as the deprotonated amino group exhibits greater reactivity toward the electrophilic acetic anhydride [2].

Temperature control represents a critical factor in the acetylation process. Excessive temperatures above 70°C can lead to racemization and formation of unwanted byproducts, particularly N-acetyl-D-cysteine [1]. To maintain optimal temperature conditions, industrial processes employ heat exchanger circulation systems that allow precise temperature regulation throughout the reaction [1].

The reaction kinetics are influenced by the rate of acetic anhydride addition. Slow addition over 1-2 hours prevents thermal runaway and ensures complete reaction while minimizing side reactions [1]. The use of atmospheric pressure conditions makes the process economically viable for large-scale production [1].

Reaction Mechanisms and Intermediate Formation

The acetylation mechanism involves several key steps, beginning with the formation of a tetrahedral intermediate when the amino group of L-cysteine attacks the carbonyl carbon of acetic anhydride [2]. This intermediate subsequently collapses, eliminating acetic acid and forming the N-acetyl bond [2].

The reaction can be represented as follows:

- Initial nucleophilic attack by the amino group

- Formation of tetrahedral intermediate

- Elimination of acetic acid

- Formation of N-Acetyl-L-cysteine

Intermediate formation has been studied using spectroscopic methods, revealing the presence of specific intermediates with characteristic absorption maxima at 233 nm and 302 nm [3]. These intermediates demonstrate stability under acidic conditions and can be monitored throughout the synthesis process [3].

The reaction mechanism also involves potential side reactions, including the formation of disulfide bonds between cysteine molecules. Under oxidative conditions, N-Acetyl-L-cysteine can undergo oxidation to form N,N'-diacetyl-L-cystine, which represents a common impurity in the final product [4]. The formation of this dimer can be minimized through careful control of reaction conditions and the use of appropriate reducing agents [4].

Industrial Production Processes

Preparation from Cysteine Hydrochloride

Industrial production of N-Acetyl-L-cysteine commonly utilizes L-cysteine hydrochloride monohydrate as the starting material due to its enhanced stability and solubility characteristics compared to free cysteine [1]. The industrial process involves several carefully controlled steps designed to maximize yield and product quality while minimizing production costs.

The production process begins with the preparation of an aqueous solution containing 50-60% by weight of L-cysteine hydrochloride monohydrate [1]. This high concentration solution ensures efficient utilization of reactor volume and reduces processing time. The solution is then adjusted to pH 8-11 using sodium hydroxide solution, creating optimal conditions for the subsequent acetylation reaction [1].

Temperature control during industrial production is achieved through sophisticated heat exchanger systems that circulate the reaction mixture to maintain uniform temperature distribution [1]. The target temperature of 60°C is maintained throughout the addition of acetic anhydride, which is introduced slowly over a period of 1-2 hours to prevent thermal excursions [1].

| Process Parameter | Industrial Specification |

|---|---|

| Substrate Concentration | 50-60% w/w |

| Operating Temperature | 60°C |

| pH Range | 8-11 |

| Pressure | Atmospheric |

| Batch Size | 600 kg |

| Reaction Time | 1-2 hours |

Utilization of Cysteine Mother Liquor

An innovative approach to industrial N-Acetyl-L-cysteine production involves the utilization of cysteine mother liquor, which represents a waste stream from cysteine production processes [5]. This method provides both economic and environmental benefits by converting a waste product into a valuable pharmaceutical intermediate.

The process involves adjusting the pH of cysteine mother liquor to 9-12, followed by the addition of acetic anhydride at 40-60°C within 20-60 minutes [5]. This approach requires careful characterization of the mother liquor composition to ensure consistent product quality and to account for the presence of impurities that may affect the acetylation reaction.

The utilization of mother liquor presents unique challenges, including variable composition and the presence of salts and other organic compounds that can interfere with the synthesis process. However, when properly controlled, this method can achieve yields comparable to traditional synthetic routes while reducing raw material costs and environmental impact [5].

Process Optimization and Scale-up Considerations

Scale-up of N-Acetyl-L-cysteine production requires careful consideration of heat and mass transfer limitations, mixing efficiency, and product quality control. Industrial reactors must be designed to handle the exothermic nature of the acetylation reaction while maintaining uniform temperature and concentration profiles throughout the reaction volume.

Critical scale-up parameters include:

- Reactor design and mixing systems

- Heat removal capacity and temperature control

- Raw material feeding systems

- Product isolation and purification equipment

- Waste treatment and environmental controls

The optimization of industrial processes focuses on maximizing yield while minimizing formation of impurities, particularly N-acetyl-D-cysteine and disulfide dimers [1]. Process analytical technology (PAT) systems are increasingly employed to monitor critical quality attributes in real-time, enabling rapid adjustment of process parameters to maintain optimal conditions.

Novel Synthetic Approaches

Green Chemistry Methods

Recent developments in N-Acetyl-L-cysteine synthesis have focused on environmentally sustainable approaches that reduce waste generation and energy consumption. Green chemistry methods emphasize the use of renewable resources, elimination of hazardous solvents, and implementation of atom-efficient synthetic routes [6].

One notable green chemistry approach involves the combined use of organic synthesis, electrochemical reduction, and electrodialysis technology [6]. This integrated process achieves high-quality N-Acetyl-L-cysteine production with reduced environmental impact compared to traditional methods. The process demonstrates a total yield of 73.1% with significantly reduced waste generation [6].

The green chemistry approach adopts a strategy of acylation followed by electrolysis, beginning with the acetylation of L-cystine to N,N'-diacetyl-L-cystine (DiNAC), followed by electrochemical reduction to N-Acetyl-L-cysteine [6]. This method avoids racemization and oxidation of intermediate products while achieving effective removal of impurities [6].

| Green Chemistry Parameter | Value |

|---|---|

| Total Yield | 73.1% |

| Electrochemical Yield | 96.2% |

| Energy Consumption | 2.56 kW·h/kg |

| Process Steps | 2 |

| Waste Reduction | >70% |

Electrochemical Synthesis Combined with Electrodialysis

Electrochemical synthesis represents a promising alternative to traditional chemical reduction methods, offering precise control over reaction conditions and the ability to integrate purification steps directly into the synthesis process [7] [6]. The electrochemical approach eliminates the need for chemical reducing agents, reducing both cost and environmental impact.

The electrochemical process utilizes a carbon cathode for the reduction of N,N'-diacetyl-L-cystine to N-Acetyl-L-cysteine [6]. The electrolysis is conducted in an appropriate electrolyte solution, with careful control of current density and voltage to optimize yield and selectivity. The process achieves an electrochemical yield of 96.2%, demonstrating the effectiveness of this approach [6].

Electrodialysis is integrated into the electrochemical synthesis to provide simultaneous desalination and product purification [7]. This integration eliminates the need for separate purification steps, reducing overall processing time and improving product quality. The electrodialysis system effectively removes ionic impurities while concentrating the desired N-Acetyl-L-cysteine product [7].

The electrochemical reactor design typically employs a four-compartment configuration with cationic and anionic membranes, lead/carbon cathodes, and dimensionally stable anodes [7]. The process operates under mild conditions, with typical current densities of 50-100 A/m² and voltages of 5-15 V [7].

Single-batch Step Synthesis

Single-batch synthesis represents a significant advancement in N-Acetyl-L-cysteine production, offering simplified processing and reduced capital investment compared to multi-step processes [8]. This approach combines multiple reaction and purification steps into a single reactor operation, eliminating the need for intermediate isolation and purification steps.

The single-batch process typically involves the simultaneous acetylation and purification of L-cysteine in a single reactor vessel. The process design incorporates advanced mixing systems, temperature control, and in-situ purification techniques to achieve high-quality product directly from the reactor [8].

Key advantages of single-batch synthesis include:

- Reduced processing time

- Lower capital investment

- Simplified operation and control

- Reduced solvent usage

- Improved overall yield

The single-batch approach requires sophisticated process control systems to manage the complex interactions between reaction and purification steps. Real-time monitoring of critical parameters ensures optimal performance and consistent product quality [8].

Purification and Quality Control

Crystallization Techniques

Crystallization serves as the primary purification method for N-Acetyl-L-cysteine, providing effective removal of impurities while producing high-purity crystals suitable for pharmaceutical applications [1]. The crystallization process involves careful control of temperature, concentration, and nucleation conditions to achieve optimal crystal size distribution and purity.

The crystallization process typically begins with the concentration of the crude N-Acetyl-L-cysteine solution under reduced pressure, followed by controlled cooling to induce crystal formation [1]. The cooling rate is carefully controlled to prevent the formation of fine crystals that may be difficult to separate and may entrap impurities.

Two-stage crystallization is commonly employed, with an initial crude crystallization followed by recrystallization from purified water or dilute acid solutions [1]. The first stage removes the majority of impurities, while the second stage achieves the required pharmaceutical purity standards.

| Crystallization Parameter | Specification |

|---|---|

| Cooling Rate | 1-2°C/hour |

| Final Temperature | 2-4°C |

| Hold Time | 2-4 hours |

| Crystal Recovery | 85-95% |

| Purity Improvement | 98-99% |

Analytical Purity Assessment

Analytical purity assessment of N-Acetyl-L-cysteine involves multiple analytical techniques to ensure compliance with pharmaceutical standards and to identify potential impurities [9]. High-performance liquid chromatography (HPLC) serves as the primary analytical method, providing quantitative determination of the main compound and related impurities.

The HPLC method typically employs reverse-phase chromatography with ultraviolet detection at 210-220 nm [9]. Ion-pair chromatography is used for the separation of related substances, with octane sulfonate serving as the ion-pairing agent [10]. The method provides baseline separation of N-Acetyl-L-cysteine from its major impurities, including cysteine, cystine, N,N'-diacetyl-L-cystine, and N,S-diacetyl-L-cysteine [9].

Mass spectrometry is employed in conjunction with HPLC to provide definitive identification of impurities and to confirm the molecular structure of the main compound [9]. The stability-indicating nature of the analytical method is established through forced degradation studies under various stress conditions [11].

Key analytical parameters include:

- Linearity range: 0.1-100 µg/mL

- Detection limit: 0.02-0.04 µg/mL

- Precision: <2% RSD

- Accuracy: 98-102% recovery

Standardization Protocols

Standardization protocols for N-Acetyl-L-cysteine ensure consistent quality and performance across different manufacturing batches and suppliers [12]. These protocols encompass raw material specifications, manufacturing process controls, and finished product testing requirements.

The standardization process begins with the establishment of reference standards that are traceable to internationally recognized standards [12]. These reference standards serve as the basis for all analytical measurements and quality control decisions throughout the manufacturing process.

Manufacturing process controls include in-process monitoring of critical parameters such as temperature, pH, and reaction progress. Statistical process control methods are employed to identify trends and variations that may affect product quality [13]. The implementation of process analytical technology (PAT) enables real-time monitoring and control of critical quality attributes.

Finished product testing protocols include comprehensive analysis of identity, purity, potency, and stability. The testing program is designed to demonstrate compliance with pharmacopeial standards and to ensure consistent product performance [11]. Stability studies are conducted under accelerated and long-term conditions to establish appropriate storage conditions and shelf life.

Quality control protocols also address the control of specific impurities, including:

- Residual solvents

- Heavy metals

- Microbial contamination

- Endotoxins

- Related substances

Purity

Physical Description

Color/Form

WHITE, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

LogP

Odor

Application

Appearance

Melting Point

109.5 °C

UNII

2SPH1IMO2V

Sequence

Related CAS

19542-74-6 (mono-hydrochloride salt)

63664-54-0 (hydrochloride salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 26 of 51 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 25 of 51 companies with hazard statement code(s):;

H315 (64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

... 113 patients entered into the study were reported to be pregnant at the time of /acetaminophen/ overdose. Follow up including appropriate laboratory and pregnancy data outcome data, was available in 60 cases. Of these, 19 overdosed during the first trimester, 22 during the second trimester and 19 during the third trimester of pregnancy. Of the 24 patients with acetaminophen levels above the acetaminophen overdose nomogram line, 10 were treated with N-acetylcysteine within 10 hr postingestion; eight delivered normal infants, two had elective abortions. Of ten patients treated with N-acetylcysteine 10-16 hr postingestion, five delivered viable infants, two had elective abortions, and three had spontaneous abortions. Of four women treated with N-acetylcysteine 16-24 hr postingestion, one mother died, and there was one spontaneous abortion, one stillbirth, one elective abortion, and one delivery. ...

Acetylcysteine is indicated in the treatment of acetaminophen overdose to protect against hepatotoxicity . /Included in US product labeling/

Acetylcysteine is used in current medical practice in conjunction with chest physiotherapy as mucolytic in patients who have viscid or thickened airway mucus. When administered via direct instillation, it is used to loosen impacted mucus plugs during bronchoscopy. Acetylcysteine can irritate the airways and induce bronchospasm when given by inhalation; therefore, it should be administered simultaneously with or following administration of an inhaled beta-adrenergic bronchodilator. /NOT included in US product labeling/

To evaluate the effectiveness and safety of N-acetylcysteine (NAC) in treating chronic hepatitis B patients, 144 patients with chronic hepatitis B (total bilirubin, TBil>170 mmol/L) from several centers were chosen for a randomized and double blind clinical trial. The patients were divided into a NAC group and a placebo group and all of them were treated with an injection containing the same standardized therapeutic drugs. A daily dose of 8 microgram NAC was added to the injection of the NAC group. The trial lasted 45 days. Hepatic function and other biochemistry parameters were checked at the experimental day 0 and days 15, 30, 45. Each group consisted of 72 patients of similar demology and disease characteristics. During the trial, 28 cases of the 144 patients dropped out. In the NAC group, at day 0 and day 30, the TBil were401.7 vs. 149.2 and 160.1+/-160.6. In the placebo group, the TBil on the corresponding days were 384.1+/-134.0 and 216.3+/-199.9. Its decrease in the NAC group was 62% and 42% in the placebo group. At day 0 and day 45 of treatment, the effective PTa increase rate was 72% in the NAC group and 54% in the placebo group. The total effective rate (TBil + PTa) was 90% in the NAC group and 69% in the placebo group. The parameters of the two groups showed a remarkable difference. The rate of side effects was 14% in the NAC and 5% in the placebo groups. NAC can decrease the level of serum TBil, increase the PTa and reduce the time of hospitalization. NAC showed no serious adverse effects during the period of our treatment. We find that NCA is effective and secure in treating chronic hepatitis B patients.

Pharmacology

Acetylcysteine is a synthetic N-acetyl derivative of the endogenous amino acid L-cysteine, a precursor of the antioxidant enzyme glutathione. Acetylcysteine regenerates liver stores of glutathione. This agent also reduces disulfide bonds in mucoproteins, resulting in liquification of mucus. Some evidence suggests that acetylcysteine may exert an anti-apoptotic effect due to its antioxidant activity, possibly preventing cancer cell development or growth. In addition, acetylcysteine has inhibited viral stimulation by reactive oxygen intermediates, thereby producing antiviral activity in HIV patients. (NCI04)

MeSH Pharmacological Classification

ATC Code

R05 - Cough and cold preparations

R05C - Expectorants, excl. combinations with cough suppressants

R05CB - Mucolytics

R05CB01 - Acetylcysteine

S - Sensory organs

S01 - Ophthalmologicals

S01X - Other ophthalmologicals

S01XA - Other ophthalmologicals

S01XA08 - Acetylcysteine

V - Various

V03 - All other therapeutic products

V03A - All other therapeutic products

V03AB - Antidotes

V03AB23 - Acetylcysteine

Mechanism of Action

Acetylcysteine exerts its mucolytic action through its free sulfhydryl group, which opens the disulfide bonds and lower the viscosity of the mucus. This action increases with increasing pH and is most significant at pH 7 to 9. The mucolytic action of acetylcysteine is not affected by the presence of DNA.

Acetylcysteine may protect against acetaminophen overdose-induced hepatotoxicity by maintaining or restoring hepatic concentrations of glutathione. Glutathione is required to inactivate an intermediate metabolite of acetaminophen that is thought to be hepatotoxic. In acetaminophen overdose, excessive quantities of this metabolite are formed because the primary metabolic (glucuronide and sulfate conjugation) pathways become saturated. Acetylcysteine may act by reducing the metabolite to the parent compound and/or by providing sulfhydryl for conjugation of the metabolite. Experimental evidence also suggests that a sulfhydryl-containing compound such as acetylcysteine may directly inactivate the metabolite.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

An oral dose of radiolabelled acetylcysteine is 13-38% recovered in the urine in the first 24 hours, while 3% is recovered in the feces.

The volume of distribution of acetylcysteine is 0.47 L/kg.

Acetylcysteine has a mean clearance of 0.11 L/hr/kg.

Following oral administration (e.g., when used as an antidote for acetaminophen overdosage), acetylcysteine is absorbed from the GI tract.

Oral acetylcysteine is rapidly absorbed, but the bioavailability is low (10-30%) due to significant first-pass metabolism. Intact acetylcysteine has a relatively small volume of distribution (0.5 L/kg). Serum concentrations after intravenous administration of an initial loading dose of 150 mg/kg over 15 minutes are about 500 mg/L. A steady state plasma concentration of 35 mg/L (10-90 mg/L) was reached in about 12 hours following the loading dose with a continuous infusion of 50 mg/kg over 4 hours and 100 mg/kg over the next 16 hours.

Metabolism Metabolites

Following oral inhalation or intratracheal instillation, most of the administered drug appears to participate in the sulfhydryl-disulfide reaction; the remainder is absorbed from the pulmonary epithelium, deacetylated by the liver to cysteine, and subsequently metabolized.

Acetylcysteine undergoes rapid deacetylation in vivo to yield cysteine or oxidation to yield diacetylcystine.

Wikipedia

Pantoprazole

Drug Warnings

Anaphylactoid reactions (i.e., acute hypersensitivity reactions such as rash, hypotension, wheezing, and/or dyspnea) have been reported in patients receiving IV acetylcysteine for the treatment of acetaminophen overdosage; in some cases, the anaphylactoid reactions were serious, including death in a patient with asthma. Rash, urticaria, and pruritus are the most frequently reported adverse reactions in patients receiving IV acetylcysteine. Acute flushing and erythema also have occurred; these reactions generally occur 30-60 minutes after initiating the infusion and resolve despite infusion of the drug. Reactions to acetylcysteine that involve manifestations other than flushing and erythema should be considered anaphylactoid reactions and treated as such.

Chest tightness and bronchoconstriction have been reported with acetylcysteine. Clinically overt acetylcysteine-induced bronchospasm occurs rarely and unpredictably, even in patients with asthmatic bronchitis or bronchitis complicating bronchial asthma. Occasionally, patients receiving oral inhalation of acetylcysteine develop increased airway obstruction of varying and unpredictable severity. Patients who have had such reactions to previous therapy with acetylcysteine may not react during subsequent therapy with the drug, and patients who have had inhalation treatments with acetylcysteine without incident may react to subsequent therapy.

Nausea, vomiting, and other GI symptoms may occur following oral administration of acetylcysteine in the treatment of acetaminophen overdosage. The drug may also aggravate vomiting associated with acetaminophen overdosage. Administration of dilute acetylcysteine solutions may minimize the tendency of the drug to aggravate vomiting.

For more Drug Warnings (Complete) data for N-ACETYLCYSTEINE (15 total), please visit the HSDB record page.

Biological Half Life

Following IV administration of acetylcysteine, mean elimination half lives of 5.6 and 11 hours have been reported in adults and in neonates, respectively. The mean elimination half life was increased by 80% in patients with severe liver damage (i.e., alcoholic cirrhosis (Child-Pugh score of 7-13) or primary and/or secondary biliary cirrhosis (Child-Pugh score of 5-11)).

Use Classification

Cosmetics -> Antioxidant

Methods of Manufacturing

... Made by acylating L-cysteine hydrochloride hydrate with acetic anhydride in the presence of sodium acetate.

Preparation and use in treatment of respiratory diseases: Martin, Waller, US 3184505 (1965 to Mead Johnson)

General Manufacturing Information

Information available in 2005 indicated that Acetylcysteine was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Colombia, Croatia, Czech Republic, Denmark, Ecuador, Finland, France, Germany, Greece, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Japan, Luxembourg, Malaysia, Monaco, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, Slovenia, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, United States, Yugoslavia (1,2)

Information available in 2005 indicated that Acetylcysteine sodium was used in the manufacture of pharmaceutical preparations in the following countries: Australia, Germany, Netherlands, Norway, Poland, Romania, Russian Federation, Switzerland, United States (1,2) /Acetylcysteine Sodium/

Analytic Laboratory Methods

The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay /amino acids/

Analyte: acetylcysteine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: acetylcysteine; matrix: chemical purity; procedure: liquid chromatography with detection at 214 nm and comparison to standards

For more Analytic Laboratory Methods (Complete) data for N-ACETYLCYSTEINE (6 total), please visit the HSDB record page.

Storage Conditions

Unopened vials of acetylcysteine sodium solution should be stored at 15-30 °C. Following exposure to air, oral and oral inhalation solutions should be stored at 2-8 °C to retard oxidation and should be used within 96 hours.

Acetylcysteine solution does not contain an antimicrobial agent; therefore, care must be taken to minimize contamination of the sterile solution. After opening, the vial should be stored in the refrigerator; the opened vial should be discarded after 96 hours.

Interactions

The major side effect of photodynamic therapy (PDT) using photofrin enhanced skin sensitivity for sunlight which persists for 3-8 weeks after injection. Formation of singlet oxygen and radicals is believed to be involved in the basic mechanism of inducing skin damage. Reducing this side effect would make PDT more widely acceptable particularly for palliative use. Hairless dorsal skin patches of mice injected with 10 mg/kg photofrin ip 24 hr before illumination were used to evaluate the effect of increasing light doses. The light was obtained from a halogen lamp and transmitted via a fiber optic to illuminate a field of 2.5 sq cm. After establishing a dose response relationship for single or fractionated light dose illumination of the skin, drugs known to scavenge radicals, quench singlet oxygen or interfere with histamine release were tested for their protective effect. N-Acetylcysteine, a radical scavenger admin ip (1,000 and 2,000 mg/kg) 1 hr before illumination produced a significant decr in skin damage at light doses > 50 J sq cm (protection factor of 1.3-1.8). When N-acetylcysteine was administered in a dose of 500 mg/kg no protection was observed. Fractionated illumination experiments in combination with multiple injections of N-acetylcysteine (1000 mg/kg) also failed to show any protection. The addition of ranitidine, a histamine blocking agent (25-100 mg/kg) given prior to illumination resulted in a limited protection at higher light doses. From this study /results suggest/ that N-acetylcysteine could be of value in amelioration of the photosensitivity in patients with PDT.

The influence of acetylcysteine on cisplatin nephrotoxicity was investigated in female Wistar rats. Admin of 0.6 mg cisplatin/100 mg bw was followed by oliguria and proteinuria, as well as a significant incr of blood urea nitrogen concn. The ip admin of 0.6 mg cisplatin/100 g body wt concomitantly with 100 mg acetylcysteine/100 g body wt sc completely abolished the nephrotoxic effects of cisplatin. However, following this, the platinum concn in the kidney was decr significantly by acetylcysteine treatment. This was caused by a enhanced urinary excretion of platinum. The same effect on cisplatin nephrotoxicity appeared when cisplatin and acetylcysteine were dissolved together in a soln prior to injection. It could be shown that in this soln a ligand exchange reaction of cisplatin by acetylcysteine started immediately, resulting in incr renal excretion and decr platinum concn in the kidney. ... /Results show/ that the protective effect of acetylcysteine on cisplatin nephrotoxicity is based on the formation of a complex unsuitable for tubular resorption. ...

... Studies have shown that the in utero admin of alcohol alters the activity of gamma-glutamyl transpeptidase, the major enzyme involved with the break down of glutathione. The implication is that the in utero admin of alcohol interferes with gamma-glutamyl cycle and ultimately alters glutathione levels. ... The in utero admin of alcohol results in a decr in brain and liver glutathione levels in the developing fetus. ... N-Acetylcysteine ... was given to pregnant mothers throughout gestation in a liquid diet concomitantly with a dose of alcohol which produces a decr in body and brain weights. ... N-Acetylcysteine antagonized the effects of alcohol in the developing fetus.

Stability Shelf Life

Dates

Ahola T, Fellman V, Laaksonen R, Laitila J, Lapatto R, Neuvonen PJ, Raivio KO: Pharmacokinetics of intravenous N-acetylcysteine in pre-term new-born infants. Eur J Clin Pharmacol. 1999 Nov;55(9):645-50. doi: 10.1007/s002280050687. [PMID:10638393]

Mahmoudi GA, Astaraki P, Mohtashami AZ, Ahadi M: N-acetylcysteine overdose after acetaminophen poisoning. Int Med Case Rep J. 2015 Feb 27;8:65-9. doi: 10.2147/IMCRJ.S74563. eCollection 2015. [PMID:25767408]

Holdiness MR: Clinical pharmacokinetics of N-acetylcysteine. Clin Pharmacokinet. 1991 Feb;20(2):123-34. doi: 10.2165/00003088-199120020-00004. [PMID:2029805]

Uttamsingh V, Keller DA, Anders MW: Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Chem Res Toxicol. 1998 Jul;11(7):800-9. [PMID:9671543]

Pei Y, Liu H, Yang Y, Yang Y, Jiao Y, Tay FR, Chen J: Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects. Oxid Med Cell Longev. 2018 Apr 22;2018:2835787. doi: 10.1155/2018/2835787. eCollection 2018. [PMID:29849877]

Crouch BI, Caravati EM, Dandoy C: Effect of dilution with beverages on the smell and taste of oral acetylcysteine. Am J Health Syst Pharm. 2007 Sep 15;64(18):1965-8. doi: 10.2146/ajhp060568. [PMID:17823110]

Bass S, Zook N: Intravenous acetylcysteine for indications other than acetaminophen overdose. Am J Health Syst Pharm. 2013 Sep 1;70(17):1496-501. doi: 10.2146/ajhp120645. [PMID:23943180]

Thompson CA: Acetylcysteine's off-label use presents dosage-form issue. Am J Health Syst Pharm. 2007 Jul 1;64(13):1362, 1364, 1368. doi: 10.2146/news070062. [PMID:17591999]

Slattery KM, Dascombe B, Wallace LK, Bentley DJ, Coutts AJ: Effect of N-acetylcysteine on cycling performance after intensified training. Med Sci Sports Exerc. 2014 Jun;46(6):1114-23. doi: 10.1249/MSS.0000000000000222. [PMID:24576857]

Sadowska AM: N-Acetylcysteine mucolysis in the management of chronic obstructive pulmonary disease. Ther Adv Respir Dis. 2012 Jun;6(3):127-35. doi: 10.1177/1753465812437563. Epub 2012 Feb 23. [PMID:22361928]

Harada D, Anraku M, Fukuda H, Naito S, Harada K, Suenaga A, Otagiri M: Kinetic studies of covalent binding between N-acetyl-L-cysteine and human serum albumin through a mixed-disulfide using an N-methylpyridinium polymer-based column. Drug Metab Pharmacokinet. 2004 Aug;19(4):297-302. doi: 10.2133/dmpk.19.297. [PMID:15499198]

Serjeant EP, Dempsey B (1979). Ionisation constants of organic acids in aqueous solution (1st ed.). Oxford ; New York : Pergamon Press.

Dailymed: Acetylcysteine Respiratory Inhalant

Dailymed: Acetylcysteine Intravenous Injection, Solution

Health Canada Approved Drug Products: Acetylcysteine USP Solution for Intravenous Injection, Respiratory Inhalation, or Oral Administration

FDA Approved Drug Products: Cetylev (Acetylcysteine) Oral Effervescent Tablets for Solution

FDA Approved Drug Products: Mucomyst (Acetylcysteine) Oral and Respiratory Solution (Discontinued)

Yoshida et al. Nitric oxide activates TRP channels by cysteine S-nitrosylation Nature Chemical Biology, doi: 10.1038/nchembio821, published online 24 September 2006 http://www.nature.com/naturechemicalbiology

Chang et al. Identification of small molecules rescuing fragile X syndrome phenotypes in Drosophila Nature Chemical Biology, doi: 10.1038/nchembio.78, published online 9 March 2008. http://www.nature.com/naturechemicalbiology